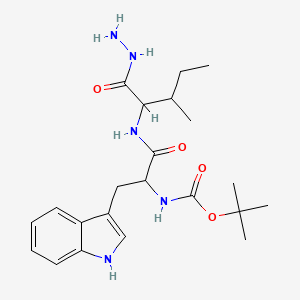

Boc-DL-Trp-DL-xiIle-NHNH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72254-57-0 |

|---|---|

Molecular Formula |

C22H33N5O4 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29) |

InChI Key |

VSVRGSHQWPGVGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational Context and Significance in Peptide Chemistry

Introduction to N-Protected Dipeptide Hydrazides in Contemporary Chemical Biology Research

N-protected dipeptide hydrazides are valuable intermediates in the field of peptide and protein chemistry. The "Boc" (tert-butoxycarbonyl) group is a commonly used protecting group for the N-terminus of an amino acid or peptide, preventing it from reacting during the formation of peptide bonds. The hydrazide group (-NHNH2) at the C-terminus is a key functional group that serves as a precursor for the synthesis of peptide thioesters, which are crucial for methods like native chemical ligation (NCL). iris-biotech.denih.gov NCL allows for the synthesis of larger proteins by joining together smaller peptide fragments. nih.govoup.com

Peptide hydrazides can be synthesized using both solid-phase peptide synthesis (SPPS) and solution-phase methods. explorationpub.comgoogle.com Their stability and versatility make them important tools for chemists creating complex peptide structures, including those with post-translational modifications. nih.gov The use of hydrazides also offers an alternative to methods that may require harsh chemical conditions, thus preserving sensitive functional groups within the peptide sequence. nih.gov

The Intrinsic Significance of Tryptophan and Isoleucine Residues in Bioactive Peptides and Their Derivatives

The amino acid composition of a peptide is a primary determinant of its biological activity. Boc-DL-Trp-DL-xiIle-NHNH2 contains tryptophan and isoleucine, both of which are significant in the context of bioactive peptides.

Tryptophan (Trp) is an essential amino acid with a large, aromatic indole (B1671886) side chain. This side chain allows it to participate in a variety of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions. researchgate.netcambridge.org These interactions are crucial for the structure and function of many peptides and proteins, contributing to their binding affinity and specificity for biological targets. researchgate.net Tryptophan-containing peptides have been shown to exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and antihypertensive properties. frontiersin.orgnih.govmdpi.com The presence of tryptophan is often associated with the peptide's ability to interact with and penetrate cell membranes. cambridge.org

Isoleucine (Ile) is a hydrophobic amino acid with a branched-chain aliphatic side chain. Its hydrophobicity is a key factor in the folding of peptide chains and in their interactions with other molecules, such as receptors and enzymes. mdpi.com Isoleucine-containing peptides have been implicated in various biological functions, including anti-inflammatory and ACE-inhibitory activities. mdpi.comdovepress.com For instance, the tripeptide isoleucine-proline-proline (IPP) has been studied for its effects on osteoblast proliferation and gene expression. nih.govcambridgecore.orgcambridge.org

The "DL" designation for both amino acids in this compound indicates that a racemic mixture of both the D- and L-enantiomers of tryptophan and isoleucine was used in the synthesis. The use of D-amino acids can increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability and potential therapeutic utility. The "xi" (ξ) in "xiIle" signifies that the stereochemistry at the isoleucine's chiral centers is either unknown or a mixture of diastereomers.

| Amino Acid | Key Properties | Significance in Bioactive Peptides |

| Tryptophan (Trp) | Aromatic indole side chain, participates in hydrophobic, π-π, and cation-π interactions. researchgate.netcambridge.org | Crucial for structure, membrane interaction, and binding to biological targets. researchgate.netcambridge.org Found in antimicrobial, antioxidant, and hormone peptides. frontiersin.orgnih.gov |

| Isoleucine (Ile) | Hydrophobic, branched-chain aliphatic side chain. mdpi.com | Contributes to peptide folding and hydrophobic interactions. mdpi.com Often present in anti-inflammatory and ACE-inhibitory peptides. mdpi.comdovepress.com |

Historical Development and Current Paradigms in Peptide Hydrazide Synthesis and Functionalization

The synthesis of peptides has a long history, with early methods developed by pioneers like Theodor Curtius and Emil Fischer in the late 19th and early 20th centuries. mdpi.com The introduction of protecting groups, such as the carbobenzoxy (Cbz) group and later the tert-butoxycarbonyl (Boc) group, was a major advancement that allowed for the controlled, stepwise synthesis of peptides. mdpi.com

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field, making the synthesis of long peptides more efficient and automated. mdpi.com In SPPS, the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added sequentially.

The synthesis of peptide hydrazides is an important facet of modern peptide chemistry. They can be prepared through various methods, including the hydrazinolysis of peptide esters or by using specialized hydrazine-containing resins in SPPS. nih.govgoogle.com These hydrazide intermediates can then be converted to peptide azides, which are reactive species used in fragment condensation to build larger peptides. google.com Current research focuses on developing greener and more efficient methods for peptide hydrazide synthesis, minimizing the use of hazardous reagents and solvents. iris-biotech.de

The functionalization of peptide hydrazides allows for their use in a variety of applications beyond peptide synthesis, such as their ligation to other molecules to create conjugates with novel properties. iris-biotech.de

Advanced Synthetic Methodologies for Boc Dl Trp Dl Xiile Nhnh2

Strategic Solid-Phase Peptide Synthesis (SPPS) Approaches for C-Terminal Hydrazides

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for assembling peptide chains on an insoluble polymer support. nih.gov For the synthesis of C-terminal peptide hydrazides, specific strategies must be employed to introduce the hydrazide moiety. explorationpub.com This is often achieved either by cleaving the completed peptide from a standard resin using hydrazine (B178648) or by assembling the peptide on a specialized hydrazine-linked resin. explorationpub.comnih.gov

Comparative Analysis of Boc and Fmoc Methodologies for Hydrazide Generation

The two predominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present distinct advantages and challenges for generating peptide hydrazides. americanpeptidesociety.orgbachem.com The choice between them depends on the peptide sequence, desired scale, and compatibility with other protecting groups. americanpeptidesociety.org

The Boc strategy utilizes the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection. peptide.com Deprotection of the Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF). peptide.comiris-biotech.de For hydrazide generation, the peptide can be assembled on a standard resin (e.g., Merrifield) and then cleaved by hydrazinolysis. However, the harsh conditions of the Boc strategy can lead to side reactions. americanpeptidesociety.org

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) americanpeptidesociety.org | Mild Base (e.g., Piperidine) peptide.com |

| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tBu-based) |

| Final Cleavage | Strong Acid (e.g., HF) iris-biotech.de | Moderate Acid (e.g., TFA) iris-biotech.de |

| Hydrazide Generation | Hydrazinolysis of peptide-resin ester link | Direct hydrazinolysis from Wang resin; Use of specialized hydrazine linkers nih.govresearchgate.net |

| Key Advantage | Effective for long or difficult sequences peptide.com | Milder conditions, orthogonal protection scheme, greater compatibility iris-biotech.de |

| Key Disadvantage | Harsh final cleavage conditions, use of hazardous HF iris-biotech.de | Potential for diketopiperazine formation at the dipeptide stage peptide.com |

Design and Application of Specialized Resins and Linkers for Hydrazide Synthesis

The success of SPPS for peptide hydrazides is critically dependent on the choice of the solid support and linker. nih.gov While standard resins like Wang can be cleaved by hydrazinolysis, specialized linkers have been developed to improve efficiency and yield. nih.govbiotage.com

Aryl Hydrazide Linkers: These "safety-catch" linkers are stable throughout both Boc- and Fmoc-based SPPS but can be cleaved under mild oxidative conditions. osti.gov This allows for the synthesis of the peptide chain under standard conditions, followed by a specific cleavage step to release the hydrazide. osti.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-sensitive resin is particularly useful for Fmoc-SPPS. researchgate.net It can be loaded with Fmoc-hydrazine to create a starting point for peptide assembly. researchgate.netresearchgate.net The final peptide hydrazide is then cleaved under very mild acidic conditions, which helps to preserve the integrity of sensitive residues and side-chain protecting groups. iris-biotech.de The steric bulk of the trityl group also helps to prevent side reactions like diketopiperazine formation. peptide.com

Hydrazone Resins: These resins provide another route to peptide hydrazides. The hydrazone linker is stable during standard Fmoc-SPPS, allowing for the selective removal of other acid-labile protecting groups if needed. The final peptide hydrazide can be obtained in good yield and purity. iris-biotech.de

| Resin/Linker Type | Description | Typical Cleavage Condition | Primary Advantage |

|---|---|---|---|

| Wang Resin | Standard resin for Fmoc-SPPS, yielding C-terminal acids. iris-biotech.de | Direct hydrazinolysis nih.gov | Readily available and versatile. nih.gov |

| 2-Chlorotrityl (2-CTC) Hydrazine Resin | 2-CTC resin pre-loaded with hydrazine. researchgate.net | Mild acid (e.g., 1% TFA in DCM) iris-biotech.de | Mild cleavage preserves protecting groups; suppresses racemization for C-terminal Cys/His. biosynth.commerckmillipore.com |

| Aryl Hydrazide Linker | A "safety-catch" linker stable to standard SPPS conditions. osti.gov | Mild oxidation osti.gov | Orthogonal cleavage, compatible with both Boc and Fmoc strategies. osti.gov |

| Hydrazone Resin | Specialized resin with a hydrazone linker. iris-biotech.de | Acidic cleavage (e.g., TFA cocktail) iris-biotech.de | Good stability and allows for selective on-resin manipulations. researchgate.netiris-biotech.de |

Optimization of Coupling Reagents and Reaction Conditions for Dipeptide Hydrazide Formation

The formation of the peptide bond between Boc-DL-Trp and the resin-bound DL-xiIle-NHNH2 requires careful selection of coupling reagents to ensure high efficiency and minimize side reactions. uni-kiel.de Coupling reagents activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the free amine on the resin. uniurb.it

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU, PyBOP). peptide.comglobalresearchonline.net

Carbodiimides: Diisopropylcarbodiimide (DIC) is often preferred in SPPS because its urea (B33335) byproduct is soluble, unlike that of dicyclohexylcarbodiimide (B1669883) (DCC). peptide.com Carbodiimide reactions are typically performed with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase efficiency and, crucially, to suppress racemization. peptide.comacs.org

Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient and fast-acting coupling reagents. uni-kiel.depeptide.com HATU, which is based on the additive HOAt, is known for its high reactivity and reduced racemization, making it suitable for sterically hindered couplings. peptide.com

For the formation of the Boc-DL-Trp-DL-xiIle dipeptide, a potent coupling reagent like HATU or a combination of DIC/Oxyma would be appropriate. Reaction conditions such as solvent (typically DMF or NMP), temperature, and reaction time must be optimized to drive the reaction to completion without inducing degradation of the tryptophan side chain or causing racemization.

Methodologies for Minimizing Racemization and Ensuring Stereochemical Integrity in DL-Systems

Synthesizing a peptide with DL-amino acids like Boc-DL-Trp-DL-xiIle-NHNH2 requires managing a mixture of stereoisomers. However, preventing further, unintended racemization during the synthesis is paramount to ensure the final product is a well-defined mixture of diastereomers rather than an uncontrolled one. Racemization is a significant risk during the activation of the carboxylic acid group, particularly for sensitive amino acids like histidine and cysteine. peptide.comslideshare.net

Several strategies are employed to maintain stereochemical integrity:

Use of Additives: Additives such as HOBt, HOAt, and their derivatives (e.g., 6-Cl-HOBt, OxymaPure) are added during the coupling step. peptide.comacs.org They react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species. nih.gov

Choice of Coupling Reagent: Onium salt reagents like HATU and HCTU were developed to provide rapid coupling, which shortens the time the activated amino acid exists in a racemizable state. acs.org

Controlled Reaction Conditions: The choice of base and solvent can influence the rate of racemization. slideshare.net Less-hindered bases and polar aprotic solvents can sometimes promote the formation of the undesirable oxazolone (B7731731) intermediate, which is a key pathway for racemization. globalresearchonline.net Using a hindered base like collidine can sometimes minimize racemization. researchgate.net

Protecting Group Strategy: For certain amino acids, the choice of side-chain protecting group can influence stereochemical stability. For instance, protecting the imidazole (B134444) nitrogen of histidine is crucial to reduce its high propensity for racemization. peptide.com

Solution-Phase Synthesis and Convergent Fragment Condensation Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for sequences that are difficult to assemble on a solid support. libretexts.org In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. ekb.eg

To synthesize this compound, a typical solution-phase route would involve:

Protection of the C-terminus of DL-xiIle, for example, as a methyl ester.

Coupling of Boc-DL-Trp to the DL-xiIle methyl ester using a coupling agent like DCC or EDC, along with a racemization suppressant like HOBt. libretexts.org

Purification of the protected dipeptide, Boc-DL-Trp-DL-xiIle-OMe.

Conversion of the C-terminal methyl ester to the desired hydrazide by treatment with hydrazine hydrate (B1144303) in an alcoholic solvent. uniurb.it

Exploration of Chemo-Enzymatic Synthesis Routes for Enantiopure or Stereospecific Dipeptide Hydrazides

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereospecificity of enzymes. nih.gov This approach uses proteases or other hydrolases in reverse to catalyze the formation of peptide bonds, offering a green and highly selective alternative to purely chemical methods. nih.govresearchgate.net

A key advantage of CEPS is the virtual elimination of racemization during bond formation, as enzymes operate with exquisite stereoselectivity. researchgate.netfao.org For a target like this compound, this method could be used to produce specific, enantiopure diastereomers. For example, an enzyme could be selected that specifically couples Boc-L-Trp with L-Isoleucine hydrazide, or Boc-D-Trp with D-Isoleucine hydrazide, allowing for the synthesis of specific stereoisomers that would be difficult to separate from a mixture produced by non-specific chemical synthesis.

The process typically involves reacting an N-protected amino acid ester (the acyl donor) with an amino component (the nucleophile) in the presence of a suitable enzyme, such as thermolysin or papain, under carefully controlled pH and solvent conditions. nih.gov While challenges remain, such as enzyme stability and the need for specific substrate recognition, CEPS provides a powerful tool for accessing stereochemically pure peptides. nih.govrsc.org

Post Synthetic Chemical Transformations and Derivatization Strategies

Reactivity and Conversions of the Hydrazide Moiety in Boc-DL-Trp-DL-xiIle-NHNH2

The hydrazide group (-NHNH2) at the C-terminus of this compound is the focal point of its chemical reactivity, allowing for selective transformations into other important functional groups.

The hydrazide moiety can be selectively oxidized to yield the corresponding carboxylic acid, Boc-DL-Trp-DL-xiIle-OH. This conversion is a key step in modifying the peptide's C-terminus. explorationpub.com Various oxidizing agents have been explored for this purpose, with differing efficacies and compatibilities with sensitive amino acid residues.

Research has shown that potassium peroxymonosulfate (B1194676) (Oxone) can smoothly and rapidly convert peptide hydrazides to carboxylic acids. explorationpub.com For a model peptide, this reaction proceeded to completion within 30 minutes. explorationpub.com However, oxidants like o-iodoxybenzoic acid (IBX) and N-Bromosuccinimide (NBS) were found to be less effective, consuming the starting material without generating the desired product. explorationpub.comoup.com A significant consideration for this compound is the presence of the tryptophan residue, whose indole (B1671886) side chain is susceptible to oxidation. explorationpub.comnih.gov Therefore, the choice of oxidant and reaction conditions must be carefully optimized to prevent unwanted side reactions. While Oxone is effective, its strong oxidizing nature may not be compatible with oxidation-prone residues like tryptophan. explorationpub.comdoaj.org An alternative, milder approach involves the conversion of the hydrazide to a thioester intermediate, which is then hydrolyzed to the carboxylic acid. explorationpub.com

Table 1: Comparison of Oxidizing Agents for the Conversion of a Model Peptide Hydrazide (H-LYRAG-NHNH₂) to its Carboxylic Acid

| Oxidant | Conditions | Yield of Carboxylic Acid | Reference |

|---|---|---|---|

| CuSO₄ | pH 7.0, rt, 2 h | Low Yield | explorationpub.com |

| Oxone | pH 7.0, rt, 30 min | 85% | explorationpub.com |

| IBX | pH 7.0, rt, 2 h | 0% (Starting material consumed) | explorationpub.com |

| NBS | pH 7.0, rt, 2 h | 0% (Starting material consumed) | explorationpub.com |

The hydrazide group of this compound is readily converted into a highly reactive acyl azide (B81097) intermediate. This transformation is typically achieved by treatment with sodium nitrite (B80452) (NaNO₂) under acidic conditions (pH 3) at low temperatures (-15 °C). explorationpub.comchemrxiv.org The resulting Boc-DL-Trp-DL-xiIle-CON₃ is a valuable intermediate for forming new amide bonds.

This acyl azide method is a cornerstone of peptide segment condensation, prized for its ability to minimize racemization during coupling. doi.orgrsc.org The generated acyl azide can be directly coupled with the N-terminal amine of another amino acid or peptide fragment, effectively elongating the peptide chain. rsc.org This strategy is particularly useful in convergent peptide syntheses where larger peptide chains are assembled from smaller, protected fragments. The reaction is efficient and allows for the formation of a native peptide bond. explorationpub.comdoi.org The entire process, from hydrazide to the newly formed peptide, can often be performed in a "one-pot" fashion, enhancing synthetic efficiency. explorationpub.com

Applications in Advanced Protein and Peptide Ligation Methodologies

Peptide hydrazides like this compound are instrumental in modern chemical biology, particularly in methods developed for the synthesis and modification of large peptides and proteins.

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide segments. chemistryviews.org A key requirement for NCL is a peptide segment bearing a C-terminal thioester. chemistryviews.org Peptide hydrazides serve as excellent and stable precursors, or surrogates, for these often-unstable thioesters. nih.govspringernature.comspringernature.com

The strategy involves the in situ conversion of the peptide hydrazide, this compound, into a peptide thioester. nih.govresearchgate.net This is accomplished by first activating the hydrazide to an acyl azide with NaNO₂, as described previously. chemrxiv.org The acyl azide is then subjected to thiolysis by adding a thiol, such as 4-mercaptophenylacetic acid (MPAA) or an alkyl thiol, under neutral pH conditions. chemrxiv.orgspringernature.com The resulting thioester, Boc-DL-Trp-DL-xiIle-SR, can then directly participate in an NCL reaction with another peptide that has an N-terminal cysteine residue. springernature.com This process allows for the chemoselective formation of a native peptide bond at the ligation site. chemistryviews.org The use of hydrazides as thioester surrogates bypasses the difficulties associated with the direct synthesis and handling of peptide thioesters, which can be incompatible with standard solid-phase peptide synthesis (SPPS) conditions. springernature.com

The hydrazide moiety offers a route for orthogonal bioconjugation through the formation of a stable hydrazone linkage. nih.gov This reaction, known as hydrazone ligation, occurs between the hydrazide group of this compound and a carbonyl group (an aldehyde or ketone) on another molecule. rsc.orgacs.org

This ligation chemistry is highly chemoselective and bioorthogonal, meaning it proceeds under mild, physiological conditions (neutral pH, room temperature) without interfering with other functional groups present in biological systems. nih.govrsc.org The reaction can be accelerated by using aniline-based catalysts. acs.org The resulting hydrazone bond is significantly more stable towards hydrolysis than an imine bond. nih.gov This methodology allows for the precise, C-terminal labeling of the peptide with various functionalities, such as fluorescent probes, biotin (B1667282) tags, or drug molecules, by reacting this compound with an appropriate aldehyde- or ketone-containing reagent. rsc.org

Late-Stage Functionalization and Diversification of this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule, like a peptide, in the final stages of its synthesis. rsc.orgdigitellinc.com This approach allows for the rapid generation of a library of analogs from a single precursor, enabling the systematic exploration of structure-activity relationships.

This compound is an ideal substrate for LSF, with its C-terminal hydrazide serving as a versatile chemical handle. explorationpub.com As detailed in the sections above, this single precursor can be efficiently converted into a variety of derivatives:

Peptide Acids: Through selective oxidation, the hydrazide is transformed into a carboxylic acid (Boc-DL-Trp-DL-xiIle-OH). explorationpub.com

Peptide Amides: The hydrazide can be converted to an acyl azide, which upon ammonolysis or a Staudinger reaction, yields the corresponding primary amide (Boc-DL-Trp-DL-xiIle-NH₂). explorationpub.com

Elongated Peptides: The acyl azide intermediate can be coupled with other amino acids to extend the peptide chain. rsc.org

Bioconjugates: Through hydrazone ligation or NCL, the peptide can be linked to other peptides or functional molecules. springernature.comrsc.org

This capacity for late-stage diversification makes peptide hydrazides like this compound highly valuable building blocks in peptide science, allowing for the fine-tuning of a peptide's biological activity, stability, and pharmacokinetic properties. explorationpub.comnih.gov

Selective N-Alkylation and Attachment of Modulating Tags

Selective N-alkylation of the peptide backbone or the hydrazide moiety can introduce functional groups that modulate the compound's biological activity, solubility, or binding affinity. nih.gov Reductive amination is a common and efficient method for achieving N-terminal functionalization on peptides and proteins. semanticscholar.org This approach can be adapted for the selective alkylation of the terminal amine of this compound, should the Boc protecting group be removed.

Furthermore, the hydrazide group offers a unique handle for modification. Methodologies for the selective alkylation of hydrazine (B178648) derivatives have been developed, providing access to a wide array of substituted hydrazines. organic-chemistry.orgnih.gov One such approach involves the formation of a nitrogen dianion, which can then be selectively alkylated. organic-chemistry.org This allows for precise control over the substitution pattern on the hydrazide nitrogen atoms.

The attachment of modulating tags, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), can be achieved through these alkylation strategies. For instance, an aldehyde-bearing modulating tag can be coupled to the deprotected N-terminus via reductive alkylation. semanticscholar.org Similarly, an alkyl halide-containing tag could be used to functionalize the hydrazide moiety. The choice of tag and linkage chemistry depends on the desired application of the final compound.

Table 1: Representative Modulating Tags for Attachment

| Modulating Tag | Functional Group for Attachment | Potential Application |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Fluorescence Imaging |

| Biotin-N-hydroxysuccinimide ester | NHS ester | Affinity-based purification |

| mPEG-succinimidyl carbonate | SC-PEG | Improved solubility and pharmacokinetics |

This table presents a selection of commonly used modulating tags and is not exhaustive.

Strategies for Orthogonal Protection and Subsequent Derivatization

Orthogonal protecting groups are essential for the selective modification of multifunctional compounds like this compound. nih.goviris-biotech.de The term "orthogonal" signifies that each protecting group can be removed under specific conditions without affecting the others. biosynth.com This allows for the sequential derivatization of different reactive sites within the molecule.

The Boc group on the N-terminus is a key component of an orthogonal protection scheme. It is labile to acidic conditions, such as trifluoroacetic acid (TFA). biosynth.com This allows for the selective deprotection of the N-terminus, enabling further modification at this site while the rest of the molecule remains protected.

For more complex derivatization strategies, additional orthogonal protecting groups can be incorporated. For example, the indole nitrogen of the tryptophan side chain can be protected with a group such as 2,4-dinitrosulfenyl (DNS) or formyl (For), which are removable under different conditions than the Boc group. This would allow for selective modification of the indole ring. rsc.org

The hydrazide moiety can also be protected, for instance, with a trityl (Trt) group, which is also acid-labile but can exhibit differential stability compared to the Boc group, allowing for selective removal under carefully controlled conditions.

Table 2: Examples of Orthogonal Protecting Groups for Dipeptide Derivatization

| Protecting Group | Protected Functional Group | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl (Boc) | α-Amino | Trifluoroacetic acid (TFA) | Fmoc, Cbz, Trt |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino | Piperidine | Boc, Trt, tBu |

| Benzyl (Bzl) | Carboxyl, Hydroxyl, Thiol | Hydrogenolysis | Boc, Fmoc |

| tert-Butyl (tBu) | Carboxyl, Hydroxyl | Strong acid (e.g., TFA) | Fmoc, Cbz |

| Trityl (Trt) | Hydrazide, Amine, Thiol | Mild acid | Fmoc, Cbz |

This table provides examples of common orthogonal protecting groups used in peptide chemistry.

The strategic use of orthogonal protecting groups enables the synthesis of highly complex and precisely functionalized derivatives of this compound. For instance, one could selectively deprotect and functionalize the N-terminus, followed by the removal of a side-chain protecting group on the tryptophan for a second, site-specific modification, and finally, derivatization of the C-terminal hydrazide. This level of control is crucial for the rational design of molecules with specific biological or chemical properties.

Conformational Analysis and Stereochemical Investigations

Elucidating the Conformational Preferences and Dynamics of Tryptophan-Isoleucine Dipeptide Hydrazides

The conformational landscape of a dipeptide is primarily dictated by the rotational freedom around the single bonds of the peptide backbone (phi, ψ) and the side chains (chi). In the case of tryptophan-isoleucine dipeptides, the bulky indole (B1671886) side chain of tryptophan and the branched alkyl side chain of isoleucine introduce significant steric constraints that influence the accessible conformations.

The hydrazide moiety (-NHNH2) at the C-terminus further complicates the conformational dynamics. The presence of the N-N single bond introduces an additional degree of rotational freedom. Moreover, the hydrazide group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that restrict the conformational flexibility of the peptide backbone. The interplay between the steric demands of the side chains and the hydrogen bonding potential of the backbone and hydrazide group results in a unique set of preferred conformations for tryptophan-isoleucine dipeptide hydrazides.

Table 1: Key Dihedral Angles Determining the Conformation of Tryptophan-Isoleucine Dipeptides

| Dihedral Angle | Description | Typical Values for Tryptophan Residues |

| φ (phi) | Rotation around the N-Cα bond | - |

| ψ (psi) | Rotation around the Cα-C bond | - |

| χ1 (chi1) | Rotation around the Cα-Cβ bond of the side chain | 60°, 180°, -60° (or 300°) researchgate.net |

| χ2 (chi2) | Rotation around the Cβ-Cγ bond of the side chain | ~90° or -90° |

Note: Typical values for φ and ψ are highly dependent on the local secondary structure, which is less defined in a short dipeptide.

Impact of the DL-Stereochemistry on Molecular Architecture and Supramolecular Assembly

The stereochemistry of the constituent amino acids has a profound impact on the three-dimensional structure and self-assembly properties of peptides. In Boc-DL-Trp-DL-xiIle-NHNH2, the presence of both D and L configurations at the alpha-carbon of both tryptophan and isoleucine residues introduces significant structural diversity. Unlike homochiral peptides (all L or all D), which often adopt well-defined secondary structures like helices and sheets, heterochiral peptides containing both D and L amino acids tend to disrupt these regular structures. nih.gov

The DL-stereochemistry can lead to unique molecular architectures. For instance, the relative orientation of the bulky side chains will differ significantly between LL, DD, DL, and LD diastereomers. This, in turn, affects the intermolecular interactions that drive supramolecular assembly. While homochiral peptides often assemble into long-range ordered structures like fibrils and ribbons, the presence of mixed chirality can lead to the formation of more complex and sometimes amorphous aggregates. acs.org However, specific sequences of alternating D and L amino acids have been shown to form novel structures such as nanotubes and vesicles. The hydrazide group can further influence self-assembly through the formation of intermolecular hydrogen bonding networks. nih.gov The interplay of chirality and hydrogen bonding in this compound is therefore a critical factor in determining its supramolecular behavior. researchgate.net

Methodologies for Diastereomeric Purity Assessment and Resolution of Stereoisomers

The synthesis of peptides with mixed stereochemistry can result in a mixture of diastereomers. The separation and quantification of these stereoisomers are crucial for understanding their individual properties. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The choice of CSP and the mobile phase composition are critical for achieving optimal resolution.

Reverse-Phase HPLC (RP-HPLC): While not inherently chiral, RP-HPLC can often separate diastereomers due to their different three-dimensional structures, which affect their interaction with the nonpolar stationary phase. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to enhance separation. nih.gov

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry can confirm the identity of the separated isomers by providing their mass-to-charge ratio. nih.govoxfordglobal.com While MS itself cannot distinguish between stereoisomers, it is an essential tool for peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to distinguish between diastereomers. The different spatial arrangement of atoms in diastereomers leads to subtle differences in the chemical shifts and coupling constants of their respective protons and carbons. oxfordglobal.com

Table 2: Common Analytical Techniques for Diastereomeric Purity Assessment

| Technique | Principle of Separation/Detection | Key Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation of enantiomers and diastereomers |

| RP-HPLC | Differences in hydrophobicity and molecular shape | Widely available, robust methodology nih.gov |

| LC-MS | Separation by chromatography, detection by mass | High sensitivity and specificity for identification nih.govoxfordglobal.com |

| NMR Spectroscopy | Differences in the magnetic environment of nuclei | Provides detailed structural information oxfordglobal.com |

Influence of Chirality on Structural Stability and Flexibility

Chirality plays a critical role in determining the structural stability and flexibility of peptides. nasa.gov The introduction of a D-amino acid into an L-peptide sequence, or vice versa, can have a destabilizing effect on regular secondary structures. nih.gov This is because the side chain of the D-amino acid will project from the peptide backbone in a different direction compared to an L-amino acid, disrupting the hydrogen bonding patterns that stabilize helices and sheets.

Mechanistic Studies of Biological Interactions and Molecular Recognition

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms

The dipeptide core of Boc-DL-Trp-DL-xiIle-NHNH2, tryptophan-isoleucine, is recognized as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The N-terminal Boc (tert-butyloxycarbonyl) protecting group and the C-terminal hydrazide moiety are critical modifications that influence its biological activity and stability.

While specific kinetic data for this compound is not available in the current literature, studies on analogous tryptophan-containing dipeptides demonstrate competitive inhibition of ACE. For instance, dipeptides such as Isoleucine-Tryptophan (Ile-Trp) have been shown to be selective inhibitors of the C-domain of ACE, which is a primary target for blood pressure regulation. nih.gov The competitive mode of inhibition suggests that these dipeptides vie with the natural substrate, angiotensin I, for binding to the active site of the enzyme. The inhibitory constant (Ki) for similar dipeptides is often in the micromolar range, indicating a strong binding affinity.

Table 1: Representative Enzyme Inhibition Data for ACE Inhibitory Peptides

| Compound | Inhibition Mode | IC50 (µM) |

|---|---|---|

| Isoleucine-Tryptophan (IW) | Competitive | 0.7 |

| Leu-Leu-Tyr (LLY) | Non-competitive | 44.16 |

| Leu-Leu-Phe (LLF) | Non-competitive | 168.57 |

| Leu-Leu-Pro (LLP) | Non-competitive | 96.64 |

Note: This table presents data for related ACE inhibitory peptides to provide context for the potential activity of this compound.

The structure-activity relationship (SAR) for dipeptide ACE inhibitors is well-defined. Key structural features that contribute to the inhibitory activity of tryptophan-isoleucine dipeptides include:

C-terminal Aromatic/Hydrophobic Residue: The presence of a bulky, hydrophobic amino acid with an aromatic side chain, such as tryptophan, at the C-terminus is crucial for high-potency ACE inhibition. mdpi.com This feature facilitates strong interaction with the S1' subsite of the ACE active site.

N-terminal Aliphatic Residue: An aliphatic amino acid at the N-terminus, such as isoleucine, is favorable for binding to the S1 subsite of the enzyme. nih.gov

N-terminal Protection: The Boc group at the N-terminus serves to block degradation by aminopeptidases, thereby increasing the bioavailability and duration of action of the dipeptide.

C-terminal Modification: The hydrazide group at the C-terminus is a bioisosteric replacement for the carboxylic acid, which can influence binding affinity and metabolic stability.

The proteolytic stability of small peptides is a critical factor for their therapeutic potential. The this compound is designed with features to enhance its resistance to degradation by proteases.

N-terminal Boc Group: The N-terminal tert-butyloxycarbonyl (Boc) group provides steric hindrance and prevents cleavage by exopeptidases that recognize free N-termini. N-terminal acetylation, a similar modification, has been shown to increase the lifespan of peptides in serum. nih.gov

Hydrazide Moiety: The C-terminal hydrazide group (-NHNH2) is not a natural substrate for most carboxypeptidases, which typically recognize a C-terminal carboxylate. This modification is expected to confer significant resistance to degradation from the C-terminus.

Studies on aromatic hydrazones have indicated that the hydrazone bond can be susceptible to hydrolysis in plasma, which could be a potential degradation pathway for hydrazide-containing compounds as well. nih.govresearchgate.net

Exploration of Translocator Protein (TSPO) Binding and Allosteric Modulation

The tryptophan-isoleucine dipeptide scaffold is also a recognized pharmacophore for ligands of the Translocator Protein (TSPO), a mitochondrial protein implicated in neurosteroid synthesis and neuroinflammation.

Molecular docking studies of dipeptide ligands similar to this compound have elucidated the key interactions within the TSPO binding site. For the related compound N-carbobenzoxy-L-tryptophanyl-L-isoleucine amide (GD-23), the following interactions have been observed: nih.gov

The tryptophan indole (B1671886) ring is surrounded by a hydrophobic pocket formed by Ala23, Leu49, Trp95, Leu114, Trp143, and Ala147. nih.gov

The isoleucine side chain interacts with a hydrophobic region composed of Val26, Trp95, Trp107, Ala110, Leu114, Ala147, and Leu150. nih.gov

The N-terminal protecting group (in the case of GD-23, a benzyloxycarbonyl group) binds to a region involving Val26, Ser41, His43, Arg46, and Trp107. nih.gov

These interactions highlight the importance of the hydrophobic character of both the tryptophan and isoleucine residues for high-affinity binding to TSPO.

The stereochemistry of the amino acid residues is a critical determinant of the biological activity of dipeptide TSPO ligands. Studies on the related dipeptide GD-102 (N-phenylpropionyl-L-tryptophanyl-L-leucine amide) have demonstrated a clear stereochemical preference:

The L,L-diastereomer exhibits the most potent anxiolytic activity, indicating the highest affinity for TSPO.

The D,L-isomer shows less pronounced activity. nih.govnih.gov

The L,D-diastereomer is inactive. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoleucine-Tryptophan (Ile-Trp) |

| Angiotensin I |

| Leu-Leu-Tyr (LLY) |

| Leu-Leu-Phe (LLF) |

| Leu-Leu-Pro (LLP) |

| N-carbobenzoxy-L-tryptophanyl-L-isoleucine amide (GD-23) |

Research on the chemical compound this compound, including its biological interactions and molecular recognition, is not available in the public domain.

Extensive searches for scientific literature and data pertaining to "this compound" have yielded no specific information regarding its biological targets, associated signaling pathways, or mechanistic insights into its physiological effects.

Consequently, the requested article, which was to be structured around the mechanistic studies of this compound's biological interactions, cannot be generated due to the absence of foundational research data. There are no available studies identifying or characterizing any potential biological targets for this compound, nor are there any documented signaling pathways or physiological effects beyond target binding.

Therefore, the detailed research findings and data tables requested for the sections on "Identification and Characterization of Other Potential Biological Targets and Associated Signaling Pathways" and "Mechanistic Insights into Physiological Effects Beyond Target Binding" could not be provided.

Advanced Analytical Characterization in Research Settings

High-Resolution Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. For a molecule like Boc-DL-Trp-DL-xiIle-NHNH2, HRMS would provide a highly accurate mass measurement, which is crucial for confirming its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be employed.

Fragmentation analysis (MS/MS) is used to sequence the dipeptide hydrazide. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This pattern allows researchers to confirm the connectivity of the Boc group, the tryptophan and isoleucine residues, and the hydrazide moiety. Impurity profiling is also a key application, where the high resolution and sensitivity of the technique allow for the detection and tentative identification of by-products from the synthesis or degradation products, even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural analysis of molecules in solution. For this compound, a suite of NMR experiments would be utilized.

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of the atoms in the molecule. The chemical shifts, integration of signals, and coupling constants in the ¹H NMR spectrum help to identify the different types of protons present. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. For instance, COSY would reveal proton-proton couplings within the tryptophan and isoleucine residues, while HMBC would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to determine the spatial proximity of protons. This information is critical for elucidating the three-dimensional structure and preferred conformation of the molecule in solution.

Advanced Chromatographic Separations for Purity Assessment and Stereoisomer Resolution (e.g., Chiral HPLC)

Chromatographic techniques are central to assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for determining the purity of the compound. A sharp, symmetrical peak at a specific retention time would indicate a high degree of purity.

Chiral HPLC: Since the compound contains two chiral centers (DL-Trp and DL-xiIle), it can exist as a mixture of diastereomers and enantiomers. Chiral HPLC, utilizing a chiral stationary phase, is the definitive method for separating these stereoisomers. This technique is crucial for isolating a specific stereoisomer or for determining the stereoisomeric ratio in a mixture. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation.

Spectroscopic Methods for Probing Molecular Interactions and Conformational Changes (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques that are sensitive to the molecule's three-dimensional structure and its environment are valuable for studying its properties.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and dynamics simulations are pivotal computational tools for predicting how a ligand, such as Boc-DL-Trp-DL-xiIle-NHNH2, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery and molecular biology for elucidating binding modes and affinities.

Molecular docking studies involve the prediction of the preferred orientation of a ligand when bound to a receptor. For a dipeptide hydrazide like this compound, this could involve placing the molecule into the active site of an enzyme to predict its inhibitory potential. mdpi.comnih.gov For instance, studies on similar dipeptide derivatives have successfully used molecular docking to understand binding modes with targets like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). mdpi.comnih.gov The process typically involves scoring functions to estimate the binding affinity, with lower scores often indicating a more favorable interaction.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. For this compound, an MD simulation could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize its complex with a target protein.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Plasmepsin-II | 1LF2 | -8.5 | Asp34, Gly36, Ser79 |

| Cathepsin D | 1LYB | -7.9 | Asp33, Tyr78, Phe117 |

| TEM-1 β-lactamase | 1BTL | -7.2 | Ser70, Lys73, Ser130 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. ijcce.ac.ir These calculations can be used to determine a wide range of properties for this compound, including its electronic properties, reactivity, and spectroscopic parameters.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic properties that can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. researchgate.net For this compound, a smaller HOMO-LUMO gap might suggest higher reactivity.

Quantum chemical calculations can also predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its vibrational and electronic properties.

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Screening and De Novo Design Approaches for Related Dipeptide Hydrazide Architectures

In silico screening and de novo design are powerful strategies for discovering new molecules with desired properties. nih.gov These approaches can be applied to explore the chemical space around the this compound scaffold to identify novel dipeptide hydrazide architectures with potentially enhanced activity or other desirable characteristics.

Virtual screening involves the use of computational methods to screen large libraries of virtual compounds against a specific target. researchgate.net This can be done through structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use information about known active molecules. For example, a virtual library of dipeptide hydrazides could be screened against a particular enzyme to identify potential inhibitors.

De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms can be used to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's active site. This approach could be used to design novel dipeptide hydrazides with optimized interactions with a specific biological target.

Prediction of Conformational Preferences and Stereochemical Effects

The three-dimensional structure of a molecule is crucial for its biological activity. Computational methods can be used to predict the conformational preferences of this compound and to understand the impact of its stereochemistry on its properties.

Conformational analysis involves exploring the potential energy surface of a molecule to identify its low-energy conformations. This can be done using a variety of computational methods, from molecular mechanics to quantum chemical calculations. Understanding the preferred conformations of this compound can provide insights into how it might interact with biological targets.

The presence of multiple chiral centers in this compound (in the Tryptophan and Isoleucine residues) means that stereochemistry plays a critical role in its structure and function. Computational modeling can be used to investigate how different stereoisomers might adopt different conformations and exhibit different binding affinities for a target. These studies are essential for understanding the structure-activity relationship and for the rational design of stereochemically pure compounds.

Emerging Research Avenues and Future Interdisciplinary Prospects

Development of Next-Generation Peptide-Based Probes and Biosensors

The development of highly sensitive and selective biosensors is a critical area of research for disease diagnostics and environmental monitoring. The intrinsic fluorescence of the tryptophan residue in Boc-DL-Trp-DL-xiIle-NHNH2 makes it an excellent candidate for the creation of novel peptide-based probes. Changes in the local environment of the tryptophan moiety can lead to alterations in its fluorescent properties, enabling the detection of specific analytes or biological events.

Moreover, the hydrazide group can be chemically modified to attach other reporter molecules, such as fluorophores with different spectral properties or quenching agents, to develop FRET (Förster Resonance Energy Transfer) based biosensors. These sensors can be designed to detect specific enzymes, proteins, or metal ions with high specificity. The isoleucine residue can contribute to the specific binding of the probe to target molecules through hydrophobic interactions.

Table 1: Potential Biosensor Applications of this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Application |

| Proteases | Quenched fluorescence upon cleavage | Cancer diagnostics |

| Metal Ions | Chelation-induced fluorescence change | Environmental monitoring |

| Specific Proteins | Binding-induced conformational change | Disease biomarker detection |

Integration into Chemical Proteomics and Activity-Based Protein Profiling Methodologies

Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques used to study protein function and identify new drug targets. nih.govnih.gov ABPP utilizes reactive probes to covalently label active enzymes in complex biological samples. nih.gov The hydrazide functionality of this compound can be exploited as a reactive handle for the development of novel activity-based probes. researchgate.net

For instance, the hydrazide can be converted into a more reactive species, such as an acyl azide (B81097), which can then target the active site of specific enzyme classes. oup.com The tryptophan and isoleucine residues can provide selectivity by directing the probe to enzymes with complementary binding pockets. Once labeled, the tagged enzymes can be identified and quantified using mass spectrometry, providing valuable insights into their roles in health and disease. frontiersin.org

Exploration of Hydrazide-Based Scaffolds in Target Identification and Validation

The identification and validation of new drug targets are crucial steps in the drug discovery process. Hydrazide-containing compounds have emerged as valuable scaffolds for the development of small molecule inhibitors and probes for target identification. nih.govresearchgate.net The hydrazide moiety can act as a versatile chemical linker to attach the peptide to a solid support for affinity chromatography or to a reporter tag for visualization in biological systems.

By incorporating this compound into a combinatorial library of small molecules, researchers can screen for compounds that bind to a specific protein of interest. The tryptophan residue can be used for initial binding studies using fluorescence-based assays. researchgate.netresearchgate.net Hits from these screens can then be further optimized to develop potent and selective inhibitors, and the peptide itself can be used to validate the target by demonstrating a biological effect upon binding.

Engineering of Functional Peptide-Based Materials and Nanostructures Through Hydrazide Chemistry

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and catalysis. The unique combination of hydrophobic (isoleucine), aromatic (tryptophan), and reactive (hydrazide) functionalities in this compound makes it an attractive building block for the creation of novel peptide-based materials.

The hydrazide group can be used to crosslink peptide monomers, forming stable hydrogels or nanoparticles. iris-biotech.de The properties of these materials, such as their mechanical strength and biocompatibility, can be tuned by altering the peptide sequence and the crosslinking density. Furthermore, the tryptophan fluorescence can be utilized to probe the self-assembly process and the internal structure of the resulting nanomaterials. These functional materials could find use as scaffolds for cell culture or as carriers for the controlled release of therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.